N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N6O3S and its molecular weight is 450.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Insecticidal Properties : A study detailed the synthesis of various heterocycles, including triazolo[4,3-b]pyridazin derivatives, and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing their potential in pest management (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities : Another research effort focused on the synthesis of novel pyridine and fused pyridine derivatives, including structures related to the queried compound. These compounds exhibited moderate to good binding energies on target proteins and showed antimicrobial and antioxidant activities (Flefel et al., 2018).
Antiasthma Potential : Compounds structurally similar to the query, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were prepared and found to act as mediator release inhibitors, suggesting their use as potential antiasthma agents (Medwid et al., 1990).
Antioxidant Ability : Research on 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety revealed significant antioxidant ability, highlighting their potential in oxidative stress management (Shakir et al., 2017).
Modification as PI3Ks Inhibitor : A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to replace the acetamide group with alkylurea demonstrated remarkable anticancer effects and reduced toxicity, suggesting applications in cancer therapy (Wang et al., 2015).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-30-17-7-6-15(13-18(17)31-2)10-12-24-20(29)14-32-21-9-8-19-25-26-22(28(19)27-21)16-5-3-4-11-23-16/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMGZPCVQWSWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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